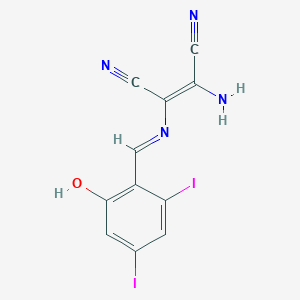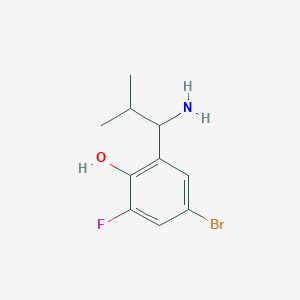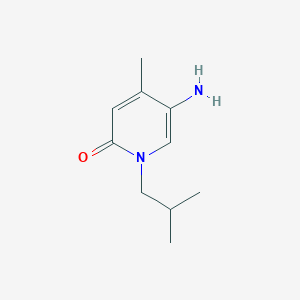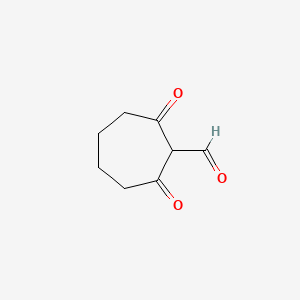
2,7-Dioxocycloheptane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dioxocycloheptane-1-carbaldehyde is an organic compound characterized by a seven-membered ring structure with two ketone groups at positions 2 and 7, and an aldehyde group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxocycloheptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2,7-Dioxocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and amines.
Major Products Formed
Oxidation: 2,7-Dioxocycloheptane-1-carboxylic acid.
Reduction: 2,7-Dihydroxycycloheptane-1-carbaldehyde.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
科学的研究の応用
2,7-Dioxocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2,7-Dioxocycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of carbonyl groups, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
類似化合物との比較
2,7-Dioxocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptanone: A seven-membered ring ketone with a single carbonyl group.
Cycloheptane-1,3-dione: A seven-membered ring with two ketone groups at positions 1 and 3.
Cycloheptane-1,4-dione: A seven-membered ring with two ketone groups at positions 1 and 4.
Uniqueness
The presence of both ketone and aldehyde groups in this compound makes it unique compared to other cycloheptane derivatives
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
2,7-dioxocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c9-5-6-7(10)3-1-2-4-8(6)11/h5-6H,1-4H2 |
InChIキー |
QIGAZXPSMYXHFP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C(=O)C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




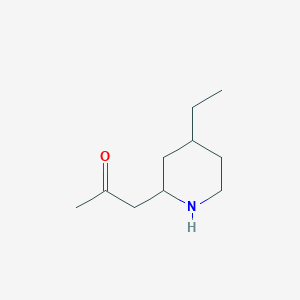
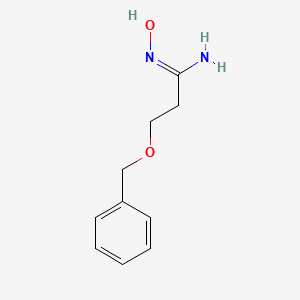

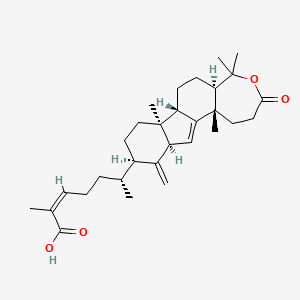
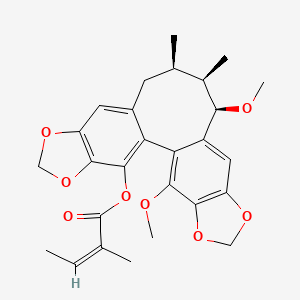

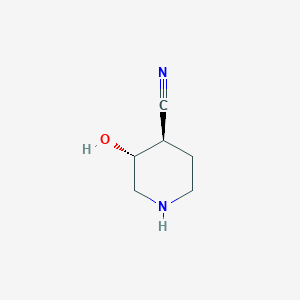
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)
